molecular formula C10H22ClN5 B2360257 N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride CAS No. 1909304-94-4

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride

Cat. No.: B2360257
CAS No.: 1909304-94-4
M. Wt: 247.77
InChI Key: JUNMSSBYKPEFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride is a chemical compound with the molecular formula C10H22ClN5 and a molecular weight of 247.77 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a propyl group and a guanidine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride typically involves the reaction of 4-propylpiperidine with cyanamide under specific conditions to form the desired guanidine derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the guanidine moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride can be compared with other similar compounds, such as:

  • N-(4-methylpiperidine-1-carboximidoyl)guanidine hydrochloride
  • N-(4-ethylpiperidine-1-carboximidoyl)guanidine hydrochloride
  • N-(4-butylpiperidine-1-carboximidoyl)guanidine hydrochloride

These compounds share a similar piperidine ring structure with different alkyl substitutions. The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-(diaminomethylidene)-4-propylpiperidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N5.ClH/c1-2-3-8-4-6-15(7-5-8)10(13)14-9(11)12;/h8H,2-7H2,1H3,(H5,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNMSSBYKPEFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(CC1)C(=N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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